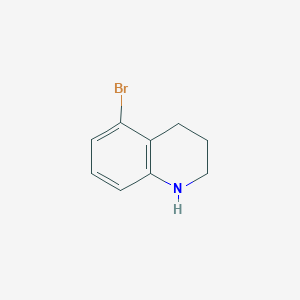

5-Bromo-1,2,3,4-tetrahydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZQIKXLRRDMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551500 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114744-50-2 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromo-1,2,3,4-tetrahydroquinoline. Due to the limited availability of experimental data for this specific compound, this document also includes predicted values and generalized experimental protocols that are broadly applicable to the synthesis and characterization of substituted tetrahydroquinolines. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Core Physicochemical Properties

This compound is a halogenated derivative of tetrahydroquinoline, a heterocyclic compound that is a common scaffold in many biologically active molecules. The introduction of a bromine atom at the 5-position of the tetrahydroquinoline ring can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

Data Presentation

The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that where experimental data is not available, this is clearly indicated.

| Property | Value/Information | Source/Note |

| Molecular Formula | C₉H₁₀BrN | - |

| Molecular Weight | 212.09 g/mol | |

| Physical Form | White to Yellow to Brown Liquid | |

| Melting Point | Data not available (expected to be below room temperature) | The liquid state at ambient conditions suggests a low melting point. |

| Boiling Point | Data not available | - |

| pKa | Data not available | The tetrahydroquinoline nitrogen is basic; the pKa is expected to be in the range of typical anilines. |

| logP (Octanol/Water) | ~1.9 (Predicted for a related isomer) | Predicted XlogP for 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one[1]. This should be considered a rough estimate. |

| Solubility | Data not available | Expected to be soluble in organic solvents and sparingly soluble in water. |

| CAS Number | 114744-50-2 |

Experimental Protocols

General Synthesis of Substituted Tetrahydroquinolines

The synthesis of substituted tetrahydroquinolines can be achieved through various methods. A common approach involves the cyclization of an appropriate precursor. One such general method is the acid-catalyzed intramolecular hydroarylation of N-aryl propargylamines.[2]

Materials:

-

Appropriate N-aryl propargylamine precursor

-

Gold or other suitable catalyst

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

The N-aryl propargylamine precursor is dissolved in an anhydrous solvent under an inert atmosphere.

-

The catalyst (e.g., a gold-based catalyst) is added to the reaction mixture.

-

The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure.

-

The crude product is then subjected to purification.

General Purification Protocol

Purification of the synthesized tetrahydroquinoline derivative is crucial to remove any unreacted starting materials, catalysts, and byproducts. A standard method for purification is column chromatography.

Materials:

-

Crude product

-

Silica gel (or other suitable stationary phase)

-

Eluent system (e.g., a mixture of hexane and ethyl acetate)

-

Chromatography column and associated glassware

Procedure:

-

A slurry of silica gel in the chosen eluent is prepared and packed into a chromatography column.

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

-

The eluent is passed through the column, and fractions are collected.

-

The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Fractions containing the pure compound are combined, and the solvent is evaporated to yield the purified substituted tetrahydroquinoline.

Mandatory Visualizations

As specific signaling pathways for this compound are not documented, a logical workflow for its synthesis and purification is presented below. This diagram illustrates a general experimental procedure that could be employed in a research setting.

Caption: General experimental workflow for the synthesis and purification of this compound.

Biological Context and Potential Applications

While specific biological activities of this compound are not extensively reported, the tetrahydroquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[3] Derivatives of tetrahydroisoquinoline, a closely related scaffold, have been investigated for their potential as antibacterial, antifungal, anticancer, and antiviral agents.[4] The presence and position of the bromine atom in this compound can modulate its lipophilicity, metabolic stability, and binding interactions with biological targets, making it an interesting candidate for further investigation in drug discovery programs. The general workflow for such a preliminary investigation is outlined below.

Caption: A simplified workflow for the initial stages of drug discovery involving a novel compound like this compound.

References

- 1. PubChemLite - 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 3. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01264E [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

Spectroscopic Analysis of 5-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-1,2,3,4-tetrahydroquinoline, a key intermediate in various synthetic applications. Due to the limited availability of directly published complete spectral data for this specific compound, this guide combines theoretical predictions based on analogous structures with established methodologies to offer a robust resource for researchers. The information herein is designed to assist in the identification, characterization, and quality control of this compound.

Molecular Structure

IUPAC Name: this compound CAS Number: 114744-50-2 Molecular Formula: C₉H₁₀BrN Molecular Weight: 212.09 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its structural features and comparison with related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.15 | d | 1H | Ar-H |

| ~6.95 | t | 1H | Ar-H |

| ~6.60 | d | 1H | Ar-H |

| ~4.0 (broad s) | 1H | N-H | |

| ~3.30 | t | 2H | -CH₂-N- |

| ~2.75 | t | 2H | Ar-CH₂- |

| ~1.95 | m | 2H | -CH₂-CH₂- |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). d = doublet, t = triplet, m = multiplet, s = singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are listed below.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) (ppm) | Assignment |

| ~144.0 | Ar-C (quaternary) |

| ~132.0 | Ar-C-Br (quaternary) |

| ~128.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~122.0 | Ar-C (quaternary) |

| ~115.0 | Ar-CH |

| ~42.0 | -CH₂-N- |

| ~27.0 | Ar-CH₂- |

| ~22.0 | -CH₂-CH₂- |

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are summarized below.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| 3000-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1330 | Medium | C-N Stretch |

| ~800-750 | Strong | C-H Bend (Aromatic, ortho-disubstituted) |

| ~600-500 | Medium | C-Br Stretch |

MS (Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 211/213 | High | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |

| 132 | Moderate | [M - Br]⁺ |

| 131 | High | [M - HBr]⁺ |

| 104 | Moderate | Fragmentation of the quinoline ring |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Cap the NMR tube and ensure the solution is homogenous by gentle vortexing.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization):

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) Mass Analyzer

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-500

-

Inlet System: Direct infusion or Gas Chromatography (GC) inlet

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic characterization of the target compound.

Solubility Profile of 5-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5-Bromo-1,2,3,4-tetrahydroquinoline in common organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data (e.g., mg/mL or mol/L at given temperatures) for this compound remains largely unreported. This document, therefore, aims to provide a qualitative assessment based on general chemical principles and supplier-provided information, alongside a standardized experimental protocol for determining solubility.

Qualitative Solubility Assessment

This compound is listed by various chemical suppliers as a "White to Yellow to Brown Liquid," which suggests it is likely miscible or highly soluble in a range of common organic solvents. Generally, organic bases and heterocyclic compounds with structural similarities tend to exhibit good solubility in solvents such as methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO). However, empirical determination is necessary to establish precise solubility limits.

Data on Solubility

As of the latest search, no specific quantitative solubility data for this compound in common organic solvents has been published in peer-reviewed literature or publicly available databases. Researchers requiring this information for applications such as reaction chemistry, formulation development, or analytical method development are advised to determine it experimentally.

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following is a standard protocol based on the equilibrium solubility method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, DMSO)

-

Vials with screw caps

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The shaking facilitates the dissolution process.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The resulting value represents the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: General workflow for experimental solubility determination.

The Versatile Scaffold: A Technical Guide to the Research Applications of Bromo-Substituted Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds.[1] The introduction of a bromine atom onto this structure significantly enhances its chemical versatility and biological activity, opening up a wide array of research applications. Bromo-substituted THQs serve not only as potent bioactive molecules themselves but also as crucial intermediates for the synthesis of more complex derivatives through various cross-coupling reactions.[2][3][4] This guide provides an in-depth overview of the current research applications of these compounds, focusing on their roles in oncology, neuroprotection, and antimicrobial development, supported by experimental data and methodologies.

Anticancer Activity

Bromo-substituted quinolines and their tetrahydro- precursors have demonstrated significant potential as anticancer agents. The position and number of bromine substituents on the tetrahydroquinoline ring play a critical role in determining the antiproliferative effects against various cancer cell lines.[5]

Key Findings and Structure-Activity Relationship (SAR)

Studies have shown that bromination at the C-5, C-6, C-7, and C-8 positions of the THQ ring can significantly influence biological activity. For instance, the conversion of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline, which shows no antiproliferative activity, into a tetrabromoquinoline derivative by adding bromine atoms at the C-5 and C-7 positions, dramatically enhances its inhibitory effects.[5] This highlights the importance of poly-bromination in tuning the anticancer potential. Furthermore, the presence of other functional groups, such as hydroxyl or methoxy groups at the C-8 position, in conjunction with bromine atoms, has been shown to result in potent anticancer activity against cell lines like HT29 (human adenocarcinoma), HeLa (human cervical cancer), and C6 (rat glioblastoma).[5] Some bromo-quinoline derivatives have been found to inhibit human topoisomerase I, a critical enzyme for DNA replication, and to induce apoptosis.[5]

Quantitative Data: Antiproliferative Activity

The following table summarizes the inhibitory concentrations (IC50) of representative bromo-substituted quinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Rat Glioma) | 5.45 | [5] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa | 9.6 | [5] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 | 7.3 | [5] |

| 6,8-dibromo-5-nitroquinoline (17) | C6 (Rat Glioma) | 10.3 | [5] |

| 6,8-dibromo-5-nitroquinoline (17) | HeLa | 16.8 | [5] |

| 6,8-dibromo-5-nitroquinoline (17) | HT29 | 12.9 | [5] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6 (Rat Glioma) | 14.2 | [5] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | HeLa | 21.6 | [5] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | HT29 | 18.4 | [5] |

Experimental Protocols

Antiproliferative Activity Assessment (BCPE Assay):

-

Cell Culture: C6, HeLa, and HT29 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.

-

Compound Treatment: The bromo-substituted tetrahydroquinoline derivatives are dissolved in DMSO and diluted to various concentrations. The cells are treated with these compounds for a specified duration (e.g., 24, 48, 72 hours).

-

BCPE Assay: After incubation, the medium is removed, and a solution of Bovine Serum Albumin (BSA) conjugated with phenol red is added to each well. The plate is incubated to allow the dye to bind to the protein of viable cells.

-

Quantification: The unbound dye is washed away, and the bound dye is eluted. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[5]

DNA Laddering Assay for Apoptosis:

-

Treatment: Cells are treated with the test compounds at their IC50 concentrations for 48 hours.

-

DNA Extraction: Genomic DNA is extracted from both treated and untreated cells using a commercial DNA extraction kit.

-

Electrophoresis: The extracted DNA is loaded onto a 1.5% agarose gel containing ethidium bromide.

-

Visualization: The gel is run, and the DNA fragmentation pattern is visualized under UV light. The appearance of a "ladder" of DNA fragments is indicative of apoptosis.[5]

Visualization: Mechanism of Action

Caption: Proposed anticancer mechanism of bromo-substituted quinolines.

Neuroprotective Effects

Oxidative stress is a key factor in the pathogenesis of neurodegenerative disorders like Parkinson's disease (PD).[6][7] Antioxidant compounds are therefore of great interest for their neuroprotective potential. Certain hydroxylated tetrahydroquinolines have shown promise in this area.

Key Findings

A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of rotenone-induced Parkinson's disease demonstrated significant neuroprotective properties. HTHQ administration led to a marked decrease in oxidative stress. This was associated with the restoration of antioxidant enzyme activities, normalization of NADPH-generating enzyme function, and an increase in the mRNA expression of antioxidant genes, including the transcription factors Nrf2 and Foxo1.[6][7] Furthermore, HTHQ normalized the activity of chaperones like heat shock protein 70 and suppressed apoptotic processes in the brain tissue of the PD model rats.[6][7]

Experimental Protocols

Rotenone-Induced Parkinson's Disease Model in Rats:

-

Animal Groups: Male rats are divided into groups: control, rotenone-induced PD, PD + HTHQ (e.g., 25 mg/kg and 50 mg/kg), and PD + reference drug (e.g., rasagiline).

-

Induction of PD: Parkinsonism is induced by subcutaneous injection of rotenone (e.g., 2.5 mg/kg body weight) daily for a specified period.

-

Treatment: Following the induction period, the treatment groups receive daily oral administrations of HTHQ or the reference drug.

-

Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissues (e.g., striatum, cerebral cortex) are collected.

-

Assays: The tissues are analyzed for:

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA) and protein carbonyls.

-

Antioxidant Enzymes: Activity of superoxide dismutase (SOD), catalase, glutathione peroxidase, and glutathione reductase.

-

Gene Expression: mRNA levels of Nrf2, Foxo1, and antioxidant enzymes are quantified using RT-PCR.

-

Apoptosis: Assessed by measuring caspase-3 activity or using TUNEL staining.[6][7]

-

Visualization: Neuroprotective Signaling Pathway

Caption: Neuroprotective mechanism of hydroxylated tetrahydroquinolines.

Antimicrobial Activity

The rise of drug-resistant bacteria necessitates the development of new antimicrobial agents. Bromo-substituted quinoline derivatives have emerged as a promising class of compounds with potent antibacterial activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings

A 9-bromo indolizinoquinoline-5,12-dione was identified as a potent anti-MRSA agent. To improve its poor water solubility and bioavailability, a series of derivatives were synthesized.[8] This effort led to the development of compounds with significantly enhanced activity and better solubility. The most potent derivatives exhibited strong activity against clinical MRSA strains, with MIC50 and MIC90 values significantly lower than the standard antibiotic Vancomycin.[8] The mechanism of action for some related bromoindole derivatives has been attributed to the rapid permeabilization and depolarization of the bacterial membrane.[9]

Quantitative Data: Anti-MRSA Activity

| Compound | Solubility (mg/mL) | MIC50 (ng/mL) vs. Clinical MRSA | MIC90 (ng/mL) vs. Clinical MRSA | Reference |

| Compound 27 (derivative) | 1.98 | 63 | 125 | [8] |

| Compound 28 (derivative) | - | < 7.8 | < 7.8 | [8] |

| Vancomycin (Control) | - | 1000 | 1000 | [8] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

-

Bacterial Strains: Clinical isolates of MRSA and other relevant bacterial strains are used.

-

Culture Preparation: Bacteria are grown in Mueller-Hinton broth (MHB) to a specific optical density corresponding to a standard inoculum size (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. MIC50 and MIC90 are the concentrations required to inhibit 50% and 90% of the tested clinical isolates, respectively.[8]

Solubility Assay (UV Spectrophotometry):

-

Sample Preparation: An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration: The suspension is shaken at a constant temperature (e.g., 37°C) for 24 hours to ensure saturation.

-

Filtration: The saturated solution is filtered to remove undissolved solid.

-

Measurement: The concentration of the dissolved compound in the filtrate is determined using a UV-Vis spectrophotometer by measuring its absorbance at its maximum wavelength (λmax) and comparing it to a standard curve.[8]

Role as Versatile Synthetic Intermediates

Beyond their intrinsic biological activities, bromo-substituted tetrahydroquinolines are highly valuable as synthetic intermediates. The bromine atom acts as a versatile functional handle, enabling the introduction of a wide range of substituents through metal-catalyzed cross-coupling reactions.[3][4] This allows for the creation of diverse chemical libraries for drug discovery.

Key Transformations

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple bromo-THQs with various arylboronic acids, affording aryl-substituted tetrahydroquinolines in high yields.[2]

-

Sonogashira Coupling: This reaction allows for the introduction of alkyne groups at the position of the bromine atom. Studies on polybromoquinolines have shown that these reactions can be highly regioselective, with the C-6 position often being the most reactive site.[3][4]

-

Nucleophilic Aromatic Substitution (SNAr): The presence of activating groups, such as a nitro group, on the quinoline ring can facilitate the substitution of a bromine atom by nucleophiles like piperazine or morpholine.[5]

This synthetic flexibility is crucial for performing late-stage modifications of complex molecules and for building analogues of natural products and existing drugs.[10] For example, 6-bromo-substituted THQ has been identified as a potential precursor for the synthesis of the drug Vesnarinone.[11]

Visualization: Synthetic Workflow

Caption: Synthetic utility of bromo-tetrahydroquinolines.

Conclusion

Bromo-substituted tetrahydroquinolines represent a highly valuable and versatile class of compounds for researchers in chemistry, biology, and medicine. Their straightforward synthesis and the reactivity of the bromine substituent provide a robust platform for generating chemical diversity. As demonstrated, these compounds exhibit significant potential as anticancer, neuroprotective, and antimicrobial agents. The continued exploration of their structure-activity relationships and mechanisms of action, facilitated by their utility as synthetic intermediates, will undoubtedly lead to the discovery of novel therapeutic agents and powerful research tools.

References

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases [mdpi.com]

The Bromine Atom in 5-Bromo-1,2,3,4-tetrahydroquinoline: A Gateway for Molecular Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. The strategic functionalization of this core is paramount for the development of novel therapeutic agents. The presence of a bromine atom at the 5-position of the tetrahydroquinoline ring, as in 5-Bromo-1,2,3,4-tetrahydroquinoline, offers a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on key synthetic transformations, detailed experimental protocols, and quantitative data to aid in the design and execution of synthetic strategies.

Reactivity and Synthetic Utility

The bromine atom at the C5 position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. This reactivity is primarily due to the C(sp²)-Br bond, which can readily undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The most commonly employed transformations for the functionalization of this position are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These reactions are instrumental in the synthesis of diverse libraries of substituted tetrahydroquinolines for drug discovery programs.

Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, involving the reaction of an organoboron species with an organohalide. In the context of this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, and vinyl substituents at the 5-position.

A generalized workflow for this transformation is depicted below:

Stability and Storage of 5-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-1,2,3,4-tetrahydroquinoline. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information on the stability of the broader class of tetrahydroquinolines and outlines best practices for storage and handling based on chemical principles and industry standards.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 114744-50-2 |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| Appearance | White to Yellow to Brown Liquid[1] |

| Purity | Typically ≥97% |

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound. The recommended storage conditions are summarized in the following table.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[2] | Tetrahydroquinolines can be susceptible to oxidation. An inert atmosphere protects the compound from atmospheric oxygen. |

| Light | Keep in a dark place (e.g., amber vial)[1] | Protection from light is recommended to prevent potential photodegradation. |

| Moisture | Sealed in a dry environment | The compound should be protected from moisture to prevent hydrolysis or other moisture-mediated degradation. |

For the hydrochloride salt of this compound, storage at room temperature under an inert atmosphere is also suggested.[2]

Stability Profile and Potential Degradation Pathways

The tetrahydroquinoline scaffold can be susceptible to degradation, particularly through oxidation. Fused tricyclic tetrahydroquinolines have been identified as potential pan-assay interference compounds (PAINS) due to their instability and the formation of reactive byproducts. This instability is often associated with oxidative decomposition, a process that can be accelerated by exposure to light and oxygen, especially when in solution (e.g., DMSO stock solutions).

The primary points of instability for the tetrahydroquinoline ring system are the benzylic C-4 position and the secondary amine. Oxidation can lead to the formation of various degradation products, including the corresponding quinoline, N-oxides, and hydroxylated derivatives. The presence of the bromine atom on the aromatic ring may also influence the electronic properties and reactivity of the molecule.

Potential Degradation Pathways for this compound.

Proposed Experimental Protocol for a Forced Degradation Study

To thoroughly investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways. This information is critical for the development of stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV or PDA detector

-

LC-MS/MS system for identification of degradation products

-

Photostability chamber

-

Oven

Analytical Method: A reverse-phase HPLC method should be developed and validated for the separation of this compound from its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., determined by UV scan)

-

Injection Volume: 10 µL

Forced Degradation Conditions:

| Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize before injection. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize before injection. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours. |

| Thermal Degradation | Store the solid compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent before injection. |

| Photodegradation | Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Analysis: Samples from each stress condition should be analyzed by the developed HPLC method. The peak purity of the parent compound should be assessed. Any significant degradation products should be characterized, and their structures elucidated, preferably using LC-MS/MS.

Workflow for a Forced Degradation Study.

Handling and Safety Precautions

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

While this compound is a valuable building block in medicinal chemistry and drug discovery, its stability should not be presumed. The tetrahydroquinoline core is known to be susceptible to oxidative and photodegradation. Adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere—is essential for maintaining the compound's integrity. For critical applications, a forced degradation study is strongly recommended to understand its stability profile and to develop appropriate analytical methods for its quality control. This proactive approach will ensure the reliability of experimental results and the quality of any downstream products.

References

The Strategic Role of 5-Bromo-1,2,3,4-tetrahydroquinoline in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the innovative use of versatile chemical scaffolds. Among these, the 1,2,3,4-tetrahydroquinoline core has long been recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. The introduction of a bromine atom at the 5-position of this scaffold, yielding 5-Bromo-1,2,3,4-tetrahydroquinoline, provides a powerful and strategic tool for drug discovery. This halogenated building block offers a unique combination of structural rigidity, synthetic versatility, and the ability to engage in specific molecular interactions, making it an increasingly valuable intermediate in the development of next-generation therapeutics. This technical guide explores the multifaceted role of this compound as a key building block, detailing its application in the synthesis of targeted therapies, providing experimental insights, and visualizing its impact on critical biological pathways.

The Synthetic Utility of the Bromo-Substituent

The bromine atom at the 5-position of the tetrahydroquinoline ring is not merely a placeholder but an active participant in molecular design and synthesis. Its presence significantly influences the electronic properties of the aromatic ring and provides a reactive handle for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological properties. The C-Br bond can be readily transformed into new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, facilitating the construction of complex molecular architectures.[1]

Applications in Targeted Drug Discovery

Recent patent literature highlights the instrumental role of this compound in the synthesis of highly specific inhibitors for challenging cancer targets and metabolic receptors.

Inhibitors of Oncogenic KRAS G12C

The KRAS protein, a key signaling molecule, is frequently mutated in various cancers, with the G12C mutation being a particularly prevalent and challenging target. This compound has been employed as a key starting material in the synthesis of novel tricyclic pyridone and pyrimidone inhibitors of KRAS G12C. The tetrahydroquinoline moiety serves as a crucial structural element for engaging with the target protein, while the bromine atom provides a strategic point for elaboration of the molecule to optimize potency and selectivity.

Logical Workflow for the Synthesis of KRAS G12C Inhibitors

Caption: Synthetic workflow for KRAS G12C inhibitors.

Modulators of SMARCA2 for Cancer Therapy

SMARCA2, a component of the SWI/SNF chromatin remodeling complex, has emerged as a promising target in cancers with mutations in the related SMARCA4 gene. This compound serves as a foundational scaffold for the development of compounds aimed at the targeted degradation of SMARCA2. The synthetic strategy often involves the protection of the tetrahydroquinoline nitrogen, followed by functionalization at the bromine position to introduce moieties that can recruit E3 ubiquitin ligases, leading to the degradation of the target protein.

Signaling Pathway of SMARCA2-Targeted Protein Degradation

Caption: Mechanism of SMARCA2 targeted degradation.

Agonists of the TGR5 Receptor for Metabolic Diseases

TGR5, a G protein-coupled receptor activated by bile acids, is a key regulator of energy and glucose homeostasis. Its modulation presents a therapeutic opportunity for metabolic diseases such as type 2 diabetes and obesity. This compound has been utilized as a core structure in the design of TGR5 agonists. The tetrahydroquinoline scaffold provides a rigid framework for orienting substituents that interact with the receptor's binding pocket, and the bromo-substituent facilitates the introduction of various groups to modulate agonist activity.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using this compound as a building block, as reported in the patent literature.

| Target | Compound Class | Representative Activity | Patent/Source |

| KRAS G12C | Tricyclic Pyridones/Pyrimidones | IC50 < 100 µM | EP4217071A1[2] |

| SMARCA2 | Protein Degraders | - | WO2023244764A1[3] |

| TGR5 | TGR5 Agonists | - | US9062028B2[4] |

Note: Specific IC50 values are often not disclosed in initial patent filings but are claimed to be within a potent range.

Key Experimental Protocols

The following are representative experimental protocols for the initial functionalization of this compound, as adapted from the patent literature.

Protocol 1: Acylation of this compound

This procedure describes the acylation of the nitrogen atom of the tetrahydroquinoline ring, a common first step in the elaboration of this building block.

Materials:

-

This compound

-

Triethylamine (Et3N)

-

Ethyl 3-chloro-3-oxopropanoate

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 equivalent) and triethylamine (3.0 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl 3-chloro-3-oxopropanoate (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 5 hours.

-

Upon completion, the reaction can be worked up by washing with water and brine, followed by drying over sodium sulfate and concentration under reduced pressure to yield the crude product, ethyl 3-(5-bromo-3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate.[2]

Protocol 2: N-Protection of this compound

This protocol details the protection of the secondary amine of the tetrahydroquinoline ring, which is often necessary before performing cross-coupling reactions on the bromo-substituent.

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO3)

-

Benzyl carbonochloridate (CbzCl)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

To a mixture of this compound (1.0 equivalent) and sodium bicarbonate (1.3 equivalents) in a mixture of THF and water, add benzyl carbonochloridate (1.5 equivalents) dropwise at 0 °C.

-

Stir the resulting mixture at room temperature overnight.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to afford the N-protected product.[3]

Conclusion

This compound has demonstrably transitioned from a simple halogenated heterocycle to a strategic building block in modern medicinal chemistry. Its synthetic tractability, coupled with the favorable pharmacological properties of the tetrahydroquinoline scaffold, has enabled the development of innovative compounds targeting some of the most challenging disease-related proteins. The examples provided herein, drawn from recent patent literature, underscore the significant potential of this building block in the generation of novel clinical candidates. As the demand for highly specific and potent therapeutics continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.

References

- 1. 5-Bromo-6-methylquinoline | 65513-45-3 | Benchchem [benchchem.com]

- 2. EP4217071A1 - Tricyclic pyridones and pyrimidones - Google Patents [patents.google.com]

- 3. WO2023244764A1 - Compounds for the targeted degradation of smarca2 - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, providing a versatile and efficient route to a wide array of arylamines. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this core at the 5-position through C-N bond formation offers a valuable strategy for the development of novel therapeutic agents and molecular probes.

This document provides detailed application notes and protocols for the synthesis of 5-amino-1,2,3,4-tetrahydroquinoline derivatives. The primary focus will be on a well-documented, two-step synthetic route involving the Buchwald-Hartwig amination of a 5-bromoquinoline precursor, followed by the reduction of the quinoline ring. Additionally, considerations for a direct amination approach on the 5-Bromo-1,2,3,4-tetrahydroquinoline scaffold will be discussed.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: A Pd(0) complex, typically generated in situ, undergoes oxidative addition to the aryl bromide (e.g., 5-bromoquinoline derivative), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product from the palladium-amido complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction, and is highly dependent on the specific substrates being coupled. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the results from a study on the Buchwald-Hartwig amination of 8-(Benzyloxy)-5-bromoquinoline with N-methylaniline, which serves as a close model for the synthesis of precursors to 5-amino-1,2,3,4-tetrahydroquinoline derivatives.[3]

| Entry | Ligand | Ligand Cone Angle (θ) | Starting Material (%) | Reduction Product (%) | Desired Product (%) |

| 1 | JohnPhos (L1) | 246° | 40 | 32 | 28 |

| 2 | Tri-tert-butylphosphine (TTBP) (L2) | 194° | 0 | 11 | 89 |

| 3 | Di-tert-butylneopentylphosphine (DTBNpP) (L3) | 198° | 0 | 7 | 93 |

Reaction conditions: 8-(Benzyloxy)-5-bromoquinoline, Pd(OAc)₂ (5 mol%), Ligand (10 mol%), NaO-t-Bu (1.25 equiv.), N-methylaniline (1.25 equiv.), Toluene at 110–120°C under an argon atmosphere for 24 hours. Percentages were determined by ¹H NMR of the crude reaction mixture.[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 5-(N-methylanilino)-1,2,3,4-tetrahydroquinolin-8-ol

This protocol is adapted from the successful synthesis of 5-(N-substituted-anilino)-8-hydroxyquinoline derivatives and their subsequent reduction.[3]

Step A: Buchwald-Hartwig Amination of 8-(Benzyloxy)-5-bromoquinoline

Materials:

-

8-(Benzyloxy)-5-bromoquinoline

-

N-methylaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Di-tert-butylneopentylphosphine (DTBNpP)

-

Sodium tert-butoxide (NaO-t-Bu)

-

Anhydrous Toluene

-

Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 8-(Benzyloxy)-5-bromoquinoline (1.0 equiv).

-

Add Pd(OAc)₂ (0.05 equiv) and Di-tert-butylneopentylphosphine (0.10 equiv).

-

Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Under a positive pressure of argon, add sodium tert-butoxide (1.25 equiv).

-

Add anhydrous, degassed toluene via syringe.

-

Finally, add N-methylaniline (1.25 equiv) via syringe.

-

Stir the reaction mixture at room temperature for 10-15 minutes to ensure thorough mixing.

-

Heat the mixture to 110-120°C in a preheated oil bath.

-

Maintain the reaction at this temperature with vigorous stirring, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Complete conversion was observed after 30 minutes in the cited study.[3]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 8-(benzyloxy)-5-(N-methylanilino)quinoline.

Step B: Catalytic Hydrogenation to 5-(N-methylanilino)-1,2,3,4-tetrahydroquinolin-8-ol

Materials:

-

8-(benzyloxy)-5-(N-methylanilino)quinoline (from Step A)

-

Palladium on carbon (10 wt%)

-

Ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Standard laboratory glassware

Procedure:

-

Dissolve the 8-(benzyloxy)-5-(N-methylanilino)quinoline in ethanol in a round-bottom flask.

-

Carefully add 10 wt% palladium on carbon to the solution.

-

Evacuate and backfill the flask with hydrogen gas (this should be done with appropriate safety precautions).

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at reflux for 7 hours.[3]

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography or recrystallization to obtain pure 5-(N-methylanilino)-1,2,3,4-tetrahydroquinolin-8-ol.

Considerations for Direct Amination of this compound

A direct Buchwald-Hartwig amination on this compound is an attractive, more atom-economical approach. However, the presence of the secondary amine in the tetrahydroquinoline ring introduces a potential competing reaction: N-arylation at the 1-position. To circumvent this, protection of the tetrahydroquinoline nitrogen is likely necessary. A common protecting group for such applications is the tert-butyloxycarbonyl (Boc) group.

Proposed Direct Approach (requiring optimization):

-

N-Protection: Protect the nitrogen of this compound with a suitable protecting group, such as a Boc group, using standard procedures.

-

Buchwald-Hartwig Amination: Perform the amination on the N-protected substrate using conditions similar to those described in Protocol 1, Step A. Optimization of the catalyst, ligand, base, and solvent would be necessary.

-

Deprotection: Remove the protecting group under appropriate conditions (e.g., acid-catalyzed cleavage for a Boc group) to yield the final 5-amino-1,2,3,4-tetrahydroquinoline derivative.

Mandatory Visualizations

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for N-Functionalization Reactions of 5-Bromo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-functionalization of 5-Bromo-1,2,3,4-tetrahydroquinoline. This versatile scaffold is a key building block in medicinal chemistry, and its derivatization at the nitrogen atom allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined herein cover fundamental N-functionalization reactions, including N-acylation, N-alkylation, and N-arylation, providing a basis for the synthesis of a diverse library of compounds for screening and drug discovery programs.

Introduction to N-Functionalization of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. The secondary amine at the N-1 position is a prime site for chemical modification, enabling the introduction of various functional groups that can modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of the parent molecule. N-functionalization can influence receptor binding, metabolic stability, and cell permeability. Common N-functionalization strategies include the formation of amides (N-acylation), the introduction of alkyl or substituted alkyl chains (N-alkylation), and the attachment of aryl or heteroaryl moieties (N-arylation).

I. N-Acylation of this compound

N-acylation is a robust method for introducing a wide array of functionalities onto the tetrahydroquinoline nitrogen. The resulting amides are often stable and can participate in key hydrogen bonding interactions with biological targets. This section details protocols for N-acylation using acid chlorides and acid anhydrides.

Data Summary: N-Acylation Reactions

| Product | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| N-Acetyl-5-bromo-1,2,3,4-tetrahydroquinoline | Acetic Anhydride | Pyridine | Dichloromethane (DCM) | 2 | 95 | Hypothetical |

| N-Benzoyl-5-bromo-1,2,3,4-tetrahydroquinoline | Benzoyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 4 | 92 | Hypothetical |

Note: The data presented in this table is based on typical yields for analogous reactions and serves as a representative example. Actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocols: N-Acylation

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the synthesis of N-Acetyl-5-bromo-1,2,3,4-tetrahydroquinoline.

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-acetylated product.

Protocol 2: N-Benzoylation using Benzoyl Chloride

This protocol details the synthesis of N-Benzoyl-5-bromo-1,2,3,4-tetrahydroquinoline.

Materials:

-

This compound

-

Benzoyl Chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DCM, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with water and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

Purify the residue by flash chromatography on silica gel to afford the pure N-benzoylated product.

N-Acylation Workflow

Caption: General workflow for the N-acylation of this compound.

II. N-Alkylation of this compound

N-alkylation introduces aliphatic side chains that can significantly impact the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets. Reductive amination is a common and efficient method for N-alkylation.

Data Summary: N-Alkylation Reactions

| Product | Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| N-Benzyl-5-bromo-1,2,3,4-tetrahydroquinoline | Benzaldehyde | Sodium triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE) | 12 | 85 | Hypothetical |

| N-Isopropyl-5-bromo-1,2,3,4-tetrahydroquinoline | Acetone | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | 24 | 78 | Hypothetical |

Note: The data presented in this table is based on typical yields for analogous reactions and serves as a representative example. Actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes the synthesis of N-Benzyl-5-bromo-1,2,3,4-tetrahydroquinoline.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as catalyst)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1 hour. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylated product.

N-Alkylation (Reductive Amination) Workflow

Caption: General workflow for N-alkylation via reductive amination.

III. N-Arylation of this compound

N-arylation introduces aromatic systems directly onto the tetrahydroquinoline nitrogen, creating diarylamine-like structures that are of significant interest in materials science and medicinal chemistry. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for achieving this transformation.

Data Summary: N-Arylation Reactions

| Product | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Phenyl-5-bromo-1,2,3,4-tetrahydroquinoline | Bromobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 80 | Hypothetical |

| N-(4-Methoxyphenyl)-5-bromo-1,2,3,4-tetrahydroquinoline | 4-Iodoanisole | CuI | L-Proline | K₂CO₃ | DMSO | 90 | 24 | 75 | Hypothetical |

Note: The data presented in this table is based on typical yields for analogous reactions and serves as a representative example. Actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocols: N-Arylation

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound.

Materials:

-

This compound

-

Aryl Halide (e.g., Bromobenzene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed Toluene

-

Silica gel for column chromatography

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

-

Add this compound (1.0 eq) and the aryl halide (1.2 eq).

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated product.

Protocol 4: Ullmann N-Arylation

This protocol provides a general method for the copper-catalyzed N-arylation of this compound.

Materials:

-

This compound

-

Aryl Halide (e.g., 4-Iodoanisole)

-

Copper(I) Iodide (CuI)

-

L-Proline

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Add this compound (1.0 eq) and the aryl halide (1.2 eq).

-

Add anhydrous DMSO.

-

Seal the vial and heat the mixture at 90 °C for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

N-Arylation Logical Relationship

Caption: Key reagent classes for Palladium- and Copper-catalyzed N-arylation reactions.

Applications in Drug Discovery and Development

N-functionalized 5-bromo-1,2,3,4-tetrahydroquinolines are valuable scaffolds for the development of new therapeutic agents. The introduced N-substituents can act as key pharmacophoric elements, engaging in specific interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The bromine atom at the 5-position serves as a useful handle for further diversification through cross-coupling reactions, allowing for the synthesis of complex, multi-functionalized molecules. These derivatives have potential applications in areas such as oncology, neuroscience, and infectious diseases. The systematic N-functionalization, guided by the protocols herein, enables a thorough exploration of the chemical space around this privileged core structure, facilitating the identification of lead compounds with improved potency, selectivity, and drug-like properties.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-1,2,3,4-tetrahydroquinoline as a key building block. The tetrahydroquinoline scaffold is a prevalent motif in numerous biologically active compounds and pharmaceuticals, making its functionalization a critical aspect of drug discovery and development. This document outlines methodologies for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions, enabling the synthesis of a diverse array of substituted tetrahydroquinolines.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The Pd(0) species is the active catalyst that initiates the cycle.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions with this compound and its close analogs. This data is intended to serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 75-85¹ |

| 2 | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 80¹ |

| 3 | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 82¹ |

| 4 | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 68¹ |

¹Data adapted from studies on 6-bromo-1,2,3,4-tetrahydroquinoline, a close structural analog.[1]

Table 2: Heck Reaction Conditions (Representative)

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12-16 | 70-85² |

| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 120 | 24 | 65-80² |

²Conditions are representative and adapted from established Heck methodologies for similar aryl bromides. Optimization may be required.

Table 3: Sonogashira Coupling Conditions (Representative)

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | 85-95³ |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12-24 | 75-90³ |

³Protocol adapted from the Sonogashira coupling of 5-bromoindole.[1]

Table 4: Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 80-90⁴ |

| 2 | Aniline | Pd(OAc)₂ (5) | Johnphos (10) | NaOtBu (1.25) | Toluene | 110-150 | 0.5-24 | 70-85⁵ |

⁴Conditions are representative for aryl bromides. ⁵Adapted from the amination of 5-bromo-8-benzyloxyquinoline.[2]

Table 5: Cyanation Reaction Conditions (Representative)

| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 80-100 | 12-24 | 75-90⁶ |

| 2 | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ (2) | CM-phos (4) | Na₂CO₃ | ACN/H₂O | 70-80 | 12-24 | 70-85⁶ |

⁶Protocols are based on general palladium-catalyzed cyanation methods for aryl bromides and may require optimization.

Experimental Protocols

The following are detailed, representative protocols for each class of cross-coupling reaction. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Many of the reagents are toxic and/or air-sensitive.

Experimental Workflow: A General Overview

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 equiv.)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv.)

-

Toluene

-

Deionized water

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₂Cl₂, and Na₂CO₃.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water). The mixture should be degassed by bubbling the inert gas through it for 15-20 minutes.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1,2,3,4-tetrahydroquinoline.